molecular formula C22H17FN4O2 B6523719 N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-41-6

N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B6523719
CAS No.: 440330-41-6
M. Wt: 388.4 g/mol
InChI Key: QYLDRBVEEVUWKL-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring two key structural motifs:

  • Benzamide core: Aromatic benzamide scaffold substituted at the 4-position.
  • Fluorophenyl and benzotriazinone substituents: A 4-fluorophenylmethyl group attached to the benzamide nitrogen. A 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl group at the para position of the benzamide.

This compound’s design combines fluorinated aromaticity (enhancing lipophilicity and metabolic stability) with the benzotriazinone moiety (a heterocyclic system known for bioactivity in kinase inhibition and anticancer applications).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-18-11-7-15(8-12-18)13-24-21(28)17-9-5-16(6-10-17)14-27-22(29)19-3-1-2-4-20(19)25-26-27/h1-12H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLDRBVEEVUWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉FN₄O₂. The compound features a benzamide structure with a fluorine atom and a benzotriazine moiety, which may contribute to its biological activity.

Research suggests that compounds similar to this compound exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death.

Antitumor Activity

Several studies have reported on the antitumor efficacy of benzamide derivatives. For instance, a study indicated that similar compounds demonstrated significant inhibition of tumor cell proliferation with IC50 values in the low micromolar range (e.g., 1.30 μM against HepG2 cells) .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism
FNAHepG21.30HDAC inhibition
IMB-1406HepG26.92Apoptosis induction
Compound 4A5498.99Farnesyltransferase inhibition

Apoptosis Induction

The induction of apoptosis appears to be a critical mechanism for the antitumor activity of this class of compounds. Studies indicate that treatment with these compounds can lead to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Case Studies

In a notable case study involving IMB-1406, researchers found that this compound induced apoptosis in HepG2 cells through mitochondrial pathways, leading to significant tumor growth inhibition in xenograft models . This suggests that this compound may have similar mechanisms worth exploring further.

Comparison with Similar Compounds

The compound is compared to structurally related benzamide derivatives and benzotriazinone-containing analogs. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference ID
N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide C₂₂H₁₈FN₅O₂ 403.41 g/mol - 4-Fluorophenylmethyl
- Benzotriazinone-methyl
Not explicitly reported
4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide C₁₄H₁₃FN₂O₃S 308.33 g/mol - 4-Fluorophenylmethyl
- Sulfonamide
DrugBank target interaction
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide C₂₁H₂₀FN₃O₅S 445.5 g/mol - Isoxazole-fluorophenyl
- Morpholinosulfonyl
Not reported
3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)benzamide C₂₆H₂₃FN₄O₃ 458.48 g/mol - Triazole-allylphenoxy
- 4-Fluorophenyl
Anticancer activity (in vitro)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide C₁₄H₁₇N₅O₂ 309.32 g/mol - Benzotriazinone
- Pyridinylmethyl
Not reported
Key Observations:

Benzotriazinone Motif: The benzotriazinone group in the target compound is structurally analogous to 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide , suggesting possible kinase inhibition or DNA-binding activity.

Functional Group Impact: Sulfonamide vs. Benzotriazinone: Sulfonamide derivatives (e.g., 4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide ) exhibit higher solubility due to polar sulfonamide groups, whereas benzotriazinone analogs may favor target binding via π-π stacking.

No direct activity data are available for the target compound.

Analytical Data :

  • Elemental Analysis : Close agreement between calculated and observed values (e.g., ±0.1% for C, H, N in ).
  • NMR/MS : Used for confirming substituent integration and molecular weight .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxyl groups for amide bond formation. For example, analogous benzamide derivatives were synthesized by reacting carboxylic acids with amines under low-temperature conditions (-50°C) to minimize side reactions . Purification via column chromatography and crystallization in solvents like dichloromethane/ether is recommended to achieve high yields (>60%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR/13C-NMR : To verify substituent positions and confirm aromatic/amide proton environments .
  • Mass Spectrometry (ESI-MS/HR-ESIMS) : For molecular weight validation and detection of isotopic patterns (e.g., bromine/chlorine substituents) .
  • IR Spectroscopy : To identify functional groups like carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and benzotriazine ring vibrations .

Q. How do pH and temperature affect the stability of this compound in solution?

  • Methodological Answer : Stability studies on similar benzamides indicate optimal fluorescence and structural integrity at pH 5–7 and 25°C. Acidic conditions (pH < 4) may protonate the benzotriazine moiety, while alkaline conditions (pH > 8) risk hydrolysis of the amide bond. Storage at –20°C in inert solvents (e.g., DMSO) is advised to prevent decomposition .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural analysis?

  • Methodological Answer : Use software like SHELXL for refinement, particularly for resolving twinning or disordered regions in the crystal lattice. Employ high-resolution data (d-spacing < 1 Å) and validate models with R-factor convergence tests. For ambiguous electron density, consider alternative conformers or solvent masking .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-fluorophenyl or benzotriazine positions to assess steric/electronic effects .
  • Binding Assays : Use fluorescence titration (λex 340 nm, λem 380 nm) to measure binding constants (Kd) with targets like enzymes or receptors .
  • Docking Studies : Compare docking scores (e.g., Glide SP/XP) of analogs to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What experimental designs are effective for studying this compound’s fluorescence properties in biological systems?

  • Methodological Answer :

  • Solvent Screening : Test polar (e.g., acetonitrile) vs. non-polar solvents to optimize quantum yield.
  • pH Titration : Monitor fluorescence intensity across pH 2–10 to identify protonation-sensitive regions .
  • Time-Resolved Studies : Use stopped-flow techniques to track real-time interactions (e.g., with metal ions like Pb²⁺) .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME can estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability.
  • Metabolite Identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) using Schrödinger’s BioLuminate .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d)-predicted values to identify outliers (e.g., solvent effects or tautomerism) .
  • Dynamic Effects : Account for temperature-dependent conformational changes using molecular dynamics simulations (e.g., AMBER) .

Q. What methods validate the compound’s purity when analytical results conflict?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities .
  • Elemental Analysis : Confirm %C/%H/%N within ±0.4% of theoretical values to rule out hydrate/solvate formation .

Tables for Key Parameters

Parameter Optimal Conditions References
Synthesis Yield >60% (DCC/HOBt, –50°C)
Fluorescence pH Range pH 5–7 (λex 340 nm, λem 380 nm)
Storage Stability –20°C in anhydrous DMSO
Binding Constant (Kd) 0.1–10 μM (fluorescence titration)

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